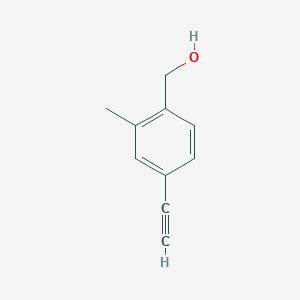
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid is a boronic acid derivative with the molecular formula C7H11BN2O2.
Vorbereitungsmethoden
The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid typically involves the reaction of cyclopropylmethyl hydrazine with boronic acid derivatives under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium acetate (Pd(OAc)2). Major products formed from these reactions include various substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid can be compared with other boronic acid derivatives, such as:
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Compared to these compounds, this compound is unique due to its cyclopropylmethyl and pyrazole moieties, which confer distinct chemical and biological properties. These structural features make it a valuable compound for specific applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C7H11BN2O2 |
|---|---|
Molekulargewicht |
165.99 g/mol |
IUPAC-Name |
[2-(cyclopropylmethyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c11-8(12)7-3-4-9-10(7)5-6-1-2-6/h3-4,6,11-12H,1-2,5H2 |
InChI-Schlüssel |
YNOXEYKCHSYWIQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=NN1CC2CC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8620838.png)

![5-(1,2,4-triazol-4-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8620844.png)


![Oxo[(2-sulfanylidene-2,3-dihydro-1H-benzimidazol-5-yl)amino]acetic acid](/img/structure/B8620862.png)



![1-Isopropyl-1,4-dihydrospiro[indazole-5,4'-piperidin]-7(6H)-one](/img/structure/B8620900.png)
![(2-Chloro-pyrimidin-4-yl)-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine](/img/structure/B8620902.png)

